molecular formula C13H10ClNO2 B14803795 4-{(E)-[(4-chlorophenyl)imino]methyl}benzene-1,2-diol

4-{(E)-[(4-chlorophenyl)imino]methyl}benzene-1,2-diol

Cat. No.: B14803795
M. Wt: 247.67 g/mol
InChI Key: LCOKEDZUTVJLKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{[(4-chlorophenyl)imino]methyl}-1,2-benzenediol is an organic compound with the molecular formula C13H10ClNO2 It is characterized by the presence of a chlorophenyl group, an imino group, and a benzenediol structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(4-chlorophenyl)imino]methyl}-1,2-benzenediol typically involves the condensation reaction between 4-chlorobenzaldehyde and 1,2-benzenediol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of 4-{[(4-chlorophenyl)imino]methyl}-1,2-benzenediol can be scaled up by using larger reaction vessels and continuous flow reactors. The reaction conditions are optimized to maximize yield and minimize by-products. The purification process may involve additional steps such as column chromatography or distillation to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-{[(4-chlorophenyl)imino]methyl}-1,2-benzenediol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the imino group to an amine group.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles such as hydroxide ions or amines can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amino derivatives.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

4-{[(4-chlorophenyl)imino]methyl}-1,2-benzenediol has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-{[(4-chlorophenyl)imino]methyl}-1,2-benzenediol involves its interaction with specific molecular targets and pathways. The imino group can form hydrogen bonds with biological molecules, affecting their function. The chlorophenyl group can interact with hydrophobic regions of proteins, influencing their activity. These interactions can lead to various biological effects, including antimicrobial and anticancer activities.

Comparison with Similar Compounds

4-{[(4-chlorophenyl)imino]methyl}-1,2-benzenediol can be compared with other similar compounds, such as:

    4-{[(4-bromophenyl)imino]methyl}-1,2-benzenediol: Similar structure but with a bromine atom instead of chlorine.

    4-{[(4-fluorophenyl)imino]methyl}-1,2-benzenediol: Similar structure but with a fluorine atom instead of chlorine.

    4-{[(4-methylphenyl)imino]methyl}-1,2-benzenediol: Similar structure but with a methyl group instead of chlorine.

Properties

Molecular Formula

C13H10ClNO2

Molecular Weight

247.67 g/mol

IUPAC Name

4-[(4-chlorophenyl)iminomethyl]benzene-1,2-diol

InChI

InChI=1S/C13H10ClNO2/c14-10-2-4-11(5-3-10)15-8-9-1-6-12(16)13(17)7-9/h1-8,16-17H

InChI Key

LCOKEDZUTVJLKM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N=CC2=CC(=C(C=C2)O)O)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.